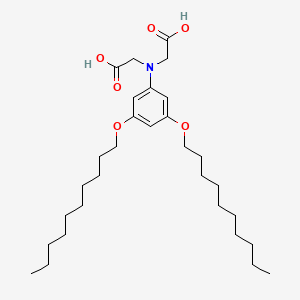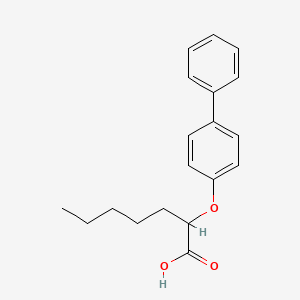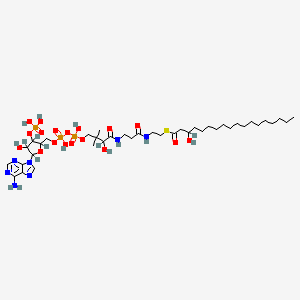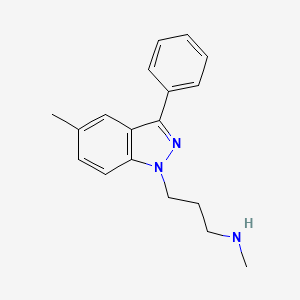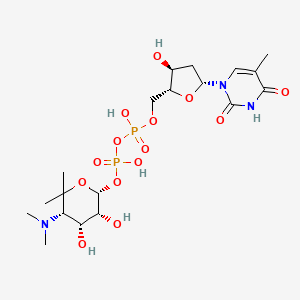
dTDP-4-dimethylamino-4,6-dideoxy-5-C-methyl-L-mannose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DTDP-4-dimethylamino-4,6-dideoxy-5-C-methyl-L-mannose is a pyrimidine nucleotide-sugar.
Wissenschaftliche Forschungsanwendungen
Structural and Biosynthetic Studies
Structural Analysis of Sugar-Modifying Enzymes : Investigations into enzymes like QdtB, a PLP-dependent aminotransferase involved in the biosynthesis of unusual deoxyamino sugars in bacteria, contribute to understanding the structural basis of sugar modifications. QdtB's structure, crystallized with its product, dTDP-Quip3N, has been solved, revealing insights into its active site and catalytic process (Thoden, Schäffer, Messner, & Holden, 2009).
Enzymatic Processes in Antibiotic Biosynthesis : The study of enzymes like DesIV, involved in the biosynthesis of desosamine in macrolide antibiotics, elucidates complex reaction mechanisms in antibiotic production. DesIV's X-ray crystallographic analysis provides detailed insights into its interaction with substrates and cofactors (Allard, Cleland, & Holden, 2004).
Exploring the Molecular Architecture of Sugar Modifying Enzymes : Studies on enzymes like TylM1 from Streptomyces fradiae, involved in the biosynthesis of dTDP-linked sugars for antibiotic production, offer insights into their molecular architecture and catalytic mechanisms. High-resolution X-ray structures of TylM1 reveal the orientations of substrates and cofactors in the active site (Carney & Holden, 2011).
Analysis of Sugar Nucleotides in Bacterial Polysaccharides
Biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose : Investigating the biosynthesis of this sugar in bacteria like Thermoanaerobacterium thermosaccharolyticum E207-71, which incorporates it into S-layer glycoproteins, enhances our understanding of bacterial cell surface structures. The study involves elucidating the enzymatic cascade for its synthesis (Pföstl et al., 2008).
Enzymatic Synthesis of Unusual Sugar Derivatives : The enzymatic synthesis of dTDP-activated 2,6-dideoxysugars, vital in the production of polyketide antibiotics, is a key area of research. This includes exploring the substrate spectrum of enzymes for chemoenzymatic syntheses, enhancing the understanding of antibiotic biosynthesis (Amann et al., 2001).
Eigenschaften
Produktname |
dTDP-4-dimethylamino-4,6-dideoxy-5-C-methyl-L-mannose |
|---|---|
Molekularformel |
C19H33N3O14P2 |
Molekulargewicht |
589.4 g/mol |
IUPAC-Name |
[(2R,3R,4R,5S)-5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C19H33N3O14P2/c1-9-7-22(18(27)20-16(9)26)12-6-10(23)11(33-12)8-32-37(28,29)36-38(30,31)35-17-14(25)13(24)15(21(4)5)19(2,3)34-17/h7,10-15,17,23-25H,6,8H2,1-5H3,(H,28,29)(H,30,31)(H,20,26,27)/t10-,11+,12+,13-,14+,15-,17+/m0/s1 |
InChI-Schlüssel |
DDUMLXJZKNWOPY-PBMWHTRASA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@@H]([C@@H](C(O3)(C)C)N(C)C)O)O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)(C)C)N(C)C)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





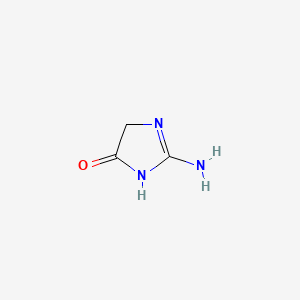
isoquinolyl)amine](/img/structure/B1203996.png)
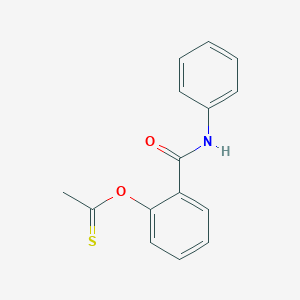
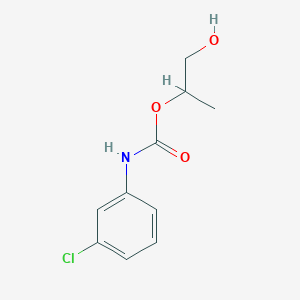
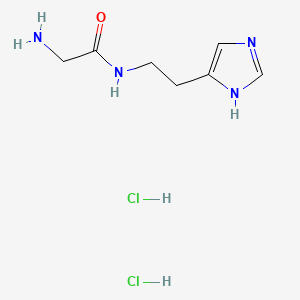
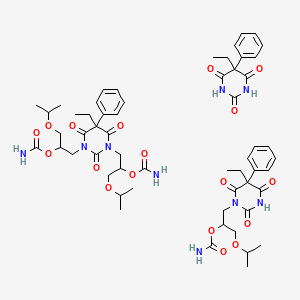
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-imidazol-1-ylphosphinic acid](/img/structure/B1204006.png)
